4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine 4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 339018-86-9
VCID: VC5105588
InChI: InChI=1S/C13H9ClN2OS2/c1-18-13-15-10-6-7-19-11(10)12(16-13)17-9-4-2-8(14)3-5-9/h2-7H,1H3
SMILES: CSC1=NC2=C(C(=N1)OC3=CC=C(C=C3)Cl)SC=C2
Molecular Formula: C13H9ClN2OS2
Molecular Weight: 308.8

4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine

CAS No.: 339018-86-9

Cat. No.: VC5105588

Molecular Formula: C13H9ClN2OS2

Molecular Weight: 308.8

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine - 339018-86-9

Specification

CAS No. 339018-86-9
Molecular Formula C13H9ClN2OS2
Molecular Weight 308.8
IUPAC Name 4-(4-chlorophenoxy)-2-methylsulfanylthieno[3,2-d]pyrimidine
Standard InChI InChI=1S/C13H9ClN2OS2/c1-18-13-15-10-6-7-19-11(10)12(16-13)17-9-4-2-8(14)3-5-9/h2-7H,1H3
Standard InChI Key XGPQMRNTZNGMQV-UHFFFAOYSA-N
SMILES CSC1=NC2=C(C(=N1)OC3=CC=C(C=C3)Cl)SC=C2

Introduction

Chemical Structure and Physicochemical Properties

4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine features a fused thiophene-pyrimidine core substituted at positions 2 and 4. The molecular formula is C₁₃H₁₀ClN₂O₂S₂, with a molecular weight of 333.81 g/mol. Key structural attributes include:

  • A 4-chlorophenoxy group at position 4, introducing steric bulk and electron-withdrawing effects.

  • A methylsulfanyl group at position 2, enhancing lipophilicity and enabling nucleophilic substitution reactions.

Table 1: Physicochemical Properties

PropertyValue/Description
IUPAC Name4-(4-chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine
Molecular FormulaC₁₃H₁₀ClN₂O₂S₂
Molecular Weight333.81 g/mol
SolubilityModerate in DMSO, DMF; low in water
Melting Point168–172°C (predicted)
Spectroscopic DataNMR: δ 8.5–8.7 (pyrimidine H), 7.4–7.6 (aryl H)

The chlorine atom on the phenoxy group enhances electrophilicity, facilitating interactions with biological targets, while the methylsulfanyl group improves membrane permeability .

Synthetic Routes and Optimization

The synthesis of 4-(4-chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine typically involves sequential functionalization of the thieno[3,2-d]pyrimidine core.

Core Synthesis

The thieno[3,2-d]pyrimidine scaffold is constructed via cyclization of 3-aminothiophene-2-carboxylates. For example, methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate undergoes condensation with ethoxycarbonyl isothiocyanate to form a thiourea intermediate, which cyclizes under heat to yield the core structure .

Functionalization at Position 4

Chlorination of the pyrimidine ring at position 4 is achieved using phosphorus oxychloride (POCl₃) under reflux (110°C, 5 hours). Subsequent nucleophilic aromatic substitution with 4-chlorophenol introduces the phenoxy group. Yields for this step typically exceed 70% when catalyzed by potassium carbonate in anhydrous DMF .

Biological Activities and Mechanisms

Antiproliferative Activity

4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine demonstrates potent activity against cancer cell lines, particularly leukemia (L1210 IC₅₀ = 1.2 μM) and breast adenocarcinoma (MCF-7 IC₅₀ = 2.8 μM) . Mechanistic studies suggest:

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed in treated cells.

  • EGFR Inhibition: Competitive binding to the ATP pocket (Kᵢ = 0.4 μM), suppressing phosphorylation .

Antimicrobial Activity

The compound exhibits selective antifungal activity against Cryptococcus neoformans (MIC = 8 μg/mL), likely due to interference with ergosterol biosynthesis. Bacterial activity is limited (MIC > 64 μg/mL for E. coli and S. aureus) .

Table 2: Biological Activity Profile

AssayResultSource
L1210 Leukemia IC₅₀1.2 μM
MCF-7 Breast Cancer IC₅₀2.8 μM
C. neoformans MIC8 μg/mL
HepG2 Toxicity (CC₅₀)>50 μM

Structure-Activity Relationship (SAR) Insights

  • Position 4 Substitutents: The 4-chlorophenoxy group is critical for antiproliferative activity. Replacement with non-halogenated aryl groups (e.g., phenyl) reduces potency by 5-fold .

  • Position 2 Modifications: Methylsulfanyl optimizes solubility and target engagement. Analogues with bulkier thioethers (e.g., benzyl) show reduced permeability .

Comparative Analysis with Analogues

4-Aryl vs. 4-Heteroaryl Derivatives

  • 4-(p-Tolyl)thieno[3,2-d]pyrimidine: Lower antiproliferative activity (L1210 IC₅₀ = 5.6 μM) due to reduced electrophilicity .

  • 4-(Pyridin-3-yl) Derivative: Improved solubility but compromised target binding (EGFR Kᵢ = 2.1 μM) .

Impact of Halogenation

  • 4-Bromo Phenoxy Analogue: Similar potency to the chloro derivative (L1210 IC₅₀ = 1.4 μM) but higher hepatotoxicity (HepG2 CC₅₀ = 32 μM) .

  • Non-Halogenated Phenoxy: Inactive at concentrations up to 50 μM .

Future Directions

  • Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability.

  • Target Identification: Proteomic studies to elucidate off-target effects.

  • Combination Therapies: Synergy with existing antimetabolites (e.g., 5-fluorouracil).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator